molecular formula C16H18ClN5O2S B4368306 4-chloro-N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

4-chloro-N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

Cat. No. B4368306
M. Wt: 379.9 g/mol
InChI Key: ANIXITDLTXNIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is widely used in scientific research for its potential as a therapeutic agent due to its ability to inhibit certain enzymes.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide involves the inhibition of carbonic anhydrase, which is involved in the conversion of carbon dioxide to bicarbonate and protons. This inhibition leads to a decrease in the production of aqueous humor in the eye, which in turn reduces intraocular pressure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide include a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma. It has also been shown to have potential in the treatment of other diseases such as epilepsy, obesity, and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide in lab experiments is its ability to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes. However, one of the limitations is that it may not be effective in all cases and may have side effects.

Future Directions

There are several future directions for the use of 4-chloro-N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide in scientific research. One of the directions is the development of more potent and selective inhibitors of carbonic anhydrase. Another direction is the investigation of its potential in the treatment of other diseases such as epilepsy, obesity, and cancer. Additionally, its use in combination with other drugs may also be explored for its potential synergistic effects.
Conclusion
In conclusion, 4-chloro-N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is a chemical compound that has potential as a therapeutic agent due to its ability to inhibit the activity of carbonic anhydrase. Its biochemical and physiological effects have been extensively studied, and it has been found to have potential in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to explore its potential in combination with other drugs.

Scientific Research Applications

4-chloro-N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition has been found to be beneficial in the treatment of glaucoma, a disease characterized by increased intraocular pressure.

properties

IUPAC Name

4-chloro-N,N-bis[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2S/c1-20-9-13(7-18-20)11-22(12-14-8-19-21(2)10-14)25(23,24)16-5-3-15(17)4-6-16/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIXITDLTXNIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(CC2=CN(N=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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